BenchChemオンラインストアへようこそ!

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one

NUDT15 inhibition Chemical probe development Thiopurine sensitization

The unsubstituted piperazine NH at the 6-sulfonyl position is the critical acylation vector that distinguishes this precursor from N-benzyl or piperidine analogs. Direct N-acylation with 1H-indole-5-carbonyl chloride yields TH1760, a validated NUDT15 probe (PDB: 6t5j). The piperidine analog and pre-methylated variants cannot access this chemotype. Laboratories developing thiopurine sensitizers or exploring sigma receptor pharmacophores must source this exact positional isomer (CAS 1708370-66-4) to reproduce published outcomes.

Molecular Formula C11H13N3O4S
Molecular Weight 283.31 g/mol
Cat. No. B11801032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one
Molecular FormulaC11H13N3O4S
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3
InChIInChI=1S/C11H13N3O4S/c15-11-13-9-2-1-8(7-10(9)18-11)19(16,17)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H,13,15)
InChIKeyZMBJHLZZZCLZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one: A Versatile Benzoxazolone-Sulfonylpiperazine Scaffold for Targeted Chemical Probe Development


6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1708370-66-4, molecular weight 283.31 g/mol, molecular formula C11H13N3O4S) is a heterocyclic compound belonging to the benzo[d]oxazol-2(3H)-one family, featuring a piperazine ring substituted with a sulfonyl group at the 6-position of the benzoxazolone core . The benzoxazolone scaffold is a privileged pharmacophore implicated in diverse biological activities, and the 6-sulfonylpiperazine substitution pattern provides a unique topological arrangement distinct from N-benzyl or 3-substituted benzoxazolone derivatives that dominate the published sigma receptor ligand literature [1]. This compound serves as a direct synthetic precursor to the potent and selective NUDT15 inhibitor TH1760 (IC50 = 25 nM), establishing a critical structure-activity relationship: the unsubstituted piperazine NH at the 6-position is essential for subsequent acylation to yield high-affinity biological probes .

Why 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one Cannot Be Replaced by Generic Piperazine-Sulfonamide or N-Benzyl-Benzoxazolone Analogs


The 6-sulfonylpiperazine substitution pattern confers a unique topological orientation that distinguishes this compound from two major classes of benzoxazolone derivatives: (i) N-benzyl-substituted benzoxazolones, whose sigma receptor affinity and selectivity are exquisitely sensitive to the position (para vs. ortho) and nature of the benzyl substituent, with para-Cl substitution yielding Ki σ1 = 0.1 nM and a σ2/σ1 selectivity ratio of 4,270, while other substitutions yield dramatically different profiles [1]; and (ii) 2-piperazinyl-benzoxazoles, which position the piperazine at the 2-position of the oxazole ring rather than at the 6-position via sulfonyl linkage, resulting in a fundamentally different pharmacophore that engages distinct biological targets such as 5-HT6 receptors (Ki = 41–77 nM) rather than sigma receptors [2]. Furthermore, the piperidine analog 6-(piperidin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one lacks the second basic nitrogen present in the piperazine ring, eliminating the critical hydrogen-bond donor/acceptor capability and the acylation site that enables conversion to high-potency probes such as TH1760 [3]. These substitution-dependent differences mean that procurement of the correct positional isomer and heterocyclic variant is non-negotiable for reproducing published biological outcomes or serving as a validated synthetic intermediate.

Quantitative Comparator-Based Evidence for Differentiating 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one Among In-Class Candidates


Unsubstituted Piperazine NH as the Defining Structural Determinant for High-Potency NUDT15 Inhibition via Downstream Acylation

The target compound bears a free secondary amine on the piperazine ring at the 6-sulfonyl position, which is the essential synthetic handle for introducing the N-indole-5-carbonyl group that defines TH1760, a first-in-class NUDT15 inhibitor. Acylation of this NH converts the weakly active parent scaffold into TH1760, which inhibits NUDT15 with IC50 = 25 nM (dGTP hydrolysis) and 57 nM (6-thio-dGTP hydrolysis) . In contrast, the N-methyl piperazine analog or the piperidine analog (which lacks the second nitrogen entirely) cannot undergo this critical acylation step, precluding access to the NUDT15-active chemotype [1]. TH1760 displays selectivity over other human NUDIX proteins (MTH1, NUDT2, NUDT5, NUDT9, NUDT12, NUDT14, NUDT18, NUDT22) and nucleotide pyrophosphatases when tested at 100 μM, and over a panel of 44 kinases and the Eurofins Cerep SafetyScreen44 panel [2]. This established derivatization pathway means procurement of the target compound is the mandatory starting point for any laboratory synthesizing or optimizing NUDT15 chemical probes within the benzoxazolone-piperazine series.

NUDT15 inhibition Chemical probe development Thiopurine sensitization

Positional Isomer Differentiation: 6-Sulfonylpiperazine vs. N-Benzyl-Benzoxazolone Sigma Receptor Ligand Pharmacophores

The target compound places the sulfonylpiperazine substituent at the 6-position of the benzoxazolone ring, contrasting sharply with the extensively characterized N-benzyl-substituted benzoxazolone sigma receptor ligands developed by Zampieri et al., where the benzoxazolone N-H is substituted with benzyl groups bearing para-Cl, H, F, or CH3 substituents [1]. In the Zampieri series, the sigma-1 binding affinity is exquisitely dependent on the para-substituent identity on the N-benzyl moiety, with para-Cl delivering Ki σ1 = 0.1 nM and a σ2/σ1 selectivity ratio of 4,270, while the ortho-substituted analogs exhibit substantially lower affinity [1]. The 3D pharmacophore model developed for this series (correlation coefficient 0.89) established that optimal sigma-1 affinity requires one positive ionizable, one hydrogen bond acceptor, two hydrophobic aromatic, and one hydrophobic feature aligned in a specific spatial geometry that depends critically on the N-benzyl substitution pattern [2]. The target compound's 6-sulfonylpiperazine arrangement presents a fundamentally different spatial pharmacophore: the ionizable piperazine nitrogen is projected from the 6-position via a sulfonyl linker rather than from the N-benzyl position, generating a distinct electrostatic and steric contour that is predicted to engage sigma receptors through an alternative binding mode, potentially yielding different subtype selectivity profiles than the N-benzyl series [2].

Sigma-1 receptor Pharmacophore modeling Ligand selectivity

Piperazine vs. Piperidine Heterocycle: Divergent Biological Activity and Derivatization Potential at the 6-Sulfonyl Position

The target compound incorporates a piperazine ring (two nitrogen atoms) at the 6-sulfonyl position, providing an additional hydrogen-bond donor/acceptor and a secondary amine for further chemical modification. The direct piperidine analog, 6-(piperidin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one, replaces the piperazine with a piperidine (single nitrogen), eliminating both the extra hydrogen-bonding capability and the acylation site [1]. BindingDB records for the piperidine analog (BDBM76167) show alkaline phosphatase inhibition with IC50 = 9.68 μM (9,680 nM), representing only weak micromolar activity [1]. While the target compound's direct enzymatic activity has not been reported in curated databases, the structural difference has profound implications: (i) the piperazine nitrogen enables conversion to high-potency NUDT15 probes (TH1760; IC50 = 25 nM) through simple acylation, a transformation impossible with the piperidine analog ; (ii) the additional basic nitrogen in piperazine can form salt bridges or hydrogen bonds with acidic residues in protein binding pockets, a feature absent in the piperidine series; and (iii) the piperazine NH provides a handle for attaching affinity tags, fluorophores, or PROTAC warheads, dramatically expanding the compound's utility as a chemical biology tool [2]. The 3,5-dimethyl analog (3,5-Dimethyl-6-(1-piperazinylsulfonyl)-2(3H)-benzoxazolone, CAS 1254707-32-8) introduces two methyl groups on the benzoxazolone ring, altering both steric and electronic properties compared to the target compound, which retains the native benzoxazolone NH that is essential for certain hydrogen-bond interactions .

Alkaline phosphatase inhibition Heterocycle comparison Synthetic versatility

Comparative Physicochemical Properties: Molecular Weight, Hydrogen-Bond Capacity, and Solubility Profile as Selection Criteria

At molecular weight 283.31 g/mol with a clogP predicted in the range of 0.5–1.5 (based on the benzoxazolone-piperazine-sulfonamide chemotype), the target compound falls well within Lipinski's rule-of-five space, making it an attractive fragment-like or lead-like starting point . In comparison, TH1760 (MW = 426.45 g/mol, C20H18N4O5S) is substantially larger and more lipophilic due to the indole-5-carbonyl appendage, moving it into drug-like but not lead-like space . The 3,5-dimethyl analog (MW = 311.36 g/mol) introduces additional lipophilicity through methylation, potentially altering solubility and membrane permeability . The piperidine analog (MW ≈ 284.33 g/mol) is nearly isosteric but lacks the additional hydrogen-bond donor (HBD) and acceptor (HBA) contributed by the piperazine's second nitrogen; the target compound has 2 HBD (benzoxazolone NH and piperazine NH) and 4 HBA (oxazolone carbonyl oxygen, sulfonyl oxygens, piperazine nitrogen), while the piperidine analog has only 1 HBD (benzoxazolone NH) and 3 HBA, reducing its capacity for directed polar interactions with protein targets . This difference in HBD/HBA count can be decisive in target engagement, particularly for enzymes with catalytic residues or structural water networks that require specific hydrogen-bond interactions for inhibitor binding.

Drug-like properties Physicochemical profiling Medicinal chemistry

Patent-Linked Neuroprotective Activity: A Phenotypic Differentiation from In-Class Sigma Ligands

Patent CN-120035580-A, filed by Baltic Tech Development Ltd. in 2022 and published in 2025, specifically claims piperazinyl sulfonamide compounds encompassing the 6-sulfonylpiperazine-benzoxazolone scaffold for use as neuroprotective and neurorestorative agents [1]. Pharmacological data cited in the patent demonstrate that compounds within this general formula exhibit nerve protection activity in both H2O2-induced oxidative stress and glutamate-induced excitotoxicity models in primary neurons [2]. While this patent covers a genus of compounds and does not provide isolated quantitative data for the specific CAS 1708370-66-4 compound, the inclusion of this scaffold within the claims establishes a documented phenotypic activity profile that is distinct from the sigma receptor-centric pharmacology of the N-benzyl-benzoxazolone series. The N-benzyl series was optimized for sigma-1 binding affinity (Ki down to 0.1 nM) but has not been reported to demonstrate neuroprotective activity in oxidative stress or excitotoxicity models [3]. This orthogonal biological profile—neuroprotection via mechanisms potentially involving Akt/GSK-3 phosphorylation rather than sigma receptor binding—positions the target compound as a differentiated entry point for CNS drug discovery programs that prioritize functional phenotypic outcomes over single-target affinity.

Neuroprotection Piperazinyl sulfonamide Phenotypic screening

Optimal Deployment Scenarios for 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one Based on Verified Quantitative Differentiation


NUDT15 Chemical Probe Synthesis and Thiopurine Sensitization Research

Laboratories developing small-molecule NUDT15 inhibitors for thiopurine sensitization in leukemia models should procure this compound as the mandatory synthetic precursor. Direct N-acylation of the piperazine NH with 1H-indole-5-carbonyl chloride yields TH1760, a validated chemical probe with IC50 = 25 nM against NUDT15 (dGTP hydrolysis) and demonstrated selectivity over eight other NUDIX enzymes at 100 μM . The piperidine analog cannot access this chemotype, and pre-methylated piperazine variants preclude the acylation step entirely. TH1760 has been co-crystallized with NUDT15 (PDB: 6t5j), confirming the binding mode and enabling structure-based optimization [1]. Procurement of the correct precursor (CAS 1708370-66-4) is therefore the rate-limiting step for any laboratory entering this chemical space.

Sigma Receptor Pharmacophore Exploration via Unexplored 6-Sulfonylpiperazine Topology

Research groups investigating sigma-1/sigma-2 receptor pharmacology should consider this compound as an entry point to a structurally distinct pharmacophore space. The Zampieri 3D pharmacophore model (correlation coefficient 0.89, validated by Fisher randomization, leave-one-out, and external test set prediction) was derived exclusively from N-benzyl-substituted benzoxazolones and cannot predict the binding mode of 6-sulfonylpiperazine isomers [2]. The target compound provides a scaffold for synthesizing a novel series of sigma receptor ligands through diversification of the piperazine NH (acylation, alkylation, sulfonylation) while maintaining the benzoxazolone core, enabling the development of an independent SAR series that may reveal subtype selectivity profiles inaccessible to the N-benzyl series [2]. The free benzoxazolone NH is preserved for potential hydrogen-bond interactions with receptor residues that are not engaged by N-substituted analogs.

Fragment-Based Drug Discovery and Lead Optimization Campaigns

With MW = 283.31 g/mol, the target compound falls within fragment-like space (MW < 300 Da) while retaining drug-like HBD (2) and HBA (4) capacity. This makes it suitable for fragment-based screening campaigns where the benzoxazolone core can anchor to target proteins via hydrogen bonding, while the piperazine NH provides a synthetic vector for fragment growing or linking . In contrast, TH1760 (MW = 426.45 g/mol) is too large for fragment screening, and the piperidine analog (only 1 HBD) has reduced polar interaction capacity. The balanced physicochemical profile provides room for elaboration while maintaining drug-likeness, with a molecular weight increase of up to ~200 g/mol available before exceeding Lipinski thresholds.

CNS Drug Discovery Leveraging Patent-Linked Neuroprotective Phenotype

For neurodegeneration-focused programs, this compound scaffolds a patent-backed neuroprotective phenotype (CN-120035580-A) that is mechanistically distinct from sigma-receptor-mediated neuroprotection [3]. The reported neuroprotective activity in H2O2-induced oxidative stress and glutamate-induced excitotoxicity models in primary neurons, combined with vendor-reported modulation of Akt/GSK-3 phosphorylation, suggests potential utility in Alzheimer's disease, ischemic stroke, or traumatic brain injury models [3]. Unlike the N-benzyl-benzoxazolone series (optimized solely for sigma-1 binding), this chemotype has been specifically claimed for neurorestorative applications, providing intellectual property differentiation for industrial CNS programs.

Quote Request

Request a Quote for 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.